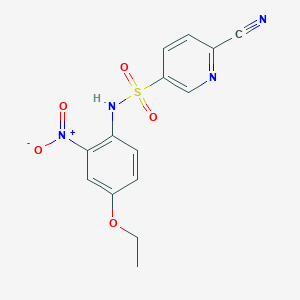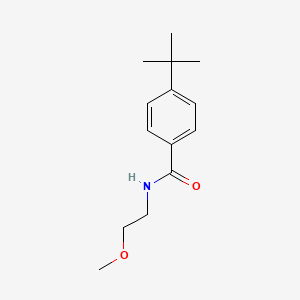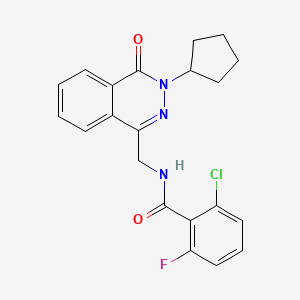
6-Cyano-N-(4-ethoxy-2-nitrophenyl)pyridine-3-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Cyano-N-(4-ethoxy-2-nitrophenyl)pyridine-3-sulfonamide is a complex organic compound that features a pyridine ring substituted with a cyano group, an ethoxy group, a nitro group, and a sulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Cyano-N-(4-ethoxy-2-nitrophenyl)pyridine-3-sulfonamide typically involves multi-step organic reactions. One common method includes the following steps:
Nitration: Introduction of the nitro group to the aromatic ring.
Ethoxylation: Substitution of a hydrogen atom with an ethoxy group.
Sulfonamidation: Introduction of the sulfonamide group.
Cyano Group Introduction: Addition of the cyano group to the pyridine ring.
Each of these steps requires specific reagents and conditions, such as the use of nitric acid for nitration, ethyl alcohol for ethoxylation, and sulfonamide derivatives for sulfonamidation.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
6-Cyano-N-(4-ethoxy-2-nitrophenyl)pyridine-3-sulfonamide can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Conversion of functional groups to lower oxidation states.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents such as halogens or nucleophiles under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group could yield an amine, while substitution reactions could introduce new functional groups to the aromatic ring.
Scientific Research Applications
6-Cyano-N-(4-ethoxy-2-nitrophenyl)pyridine-3-sulfonamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential as a pharmaceutical intermediate or active ingredient.
Industry: Used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 6-Cyano-N-(4-ethoxy-2-nitrophenyl)pyridine-3-sulfonamide involves its interaction with molecular targets such as enzymes or receptors. The specific pathways depend on the functional groups present in the compound and their ability to form bonds with target molecules. For example, the cyano group may interact with nucleophilic sites, while the nitro group may participate in redox reactions.
Comparison with Similar Compounds
Similar Compounds
6-Cyano-N-(4-methoxy-2-nitrophenyl)pyridine-3-sulfonamide: Similar structure but with a methoxy group instead of an ethoxy group.
6-Cyano-N-(4-ethoxy-2-aminophenyl)pyridine-3-sulfonamide: Similar structure but with an amino group instead of a nitro group.
Uniqueness
6-Cyano-N-(4-ethoxy-2-nitrophenyl)pyridine-3-sulfonamide is unique due to the specific combination of functional groups, which confer distinct chemical properties and potential applications. The presence of both electron-withdrawing (cyano, nitro) and electron-donating (ethoxy) groups can influence its reactivity and interactions with other molecules.
This compound’s unique structure makes it a valuable subject of study for developing new materials and pharmaceuticals.
Properties
IUPAC Name |
6-cyano-N-(4-ethoxy-2-nitrophenyl)pyridine-3-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N4O5S/c1-2-23-11-4-6-13(14(7-11)18(19)20)17-24(21,22)12-5-3-10(8-15)16-9-12/h3-7,9,17H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOTCAMWOQXLVLA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=C(C=C1)NS(=O)(=O)C2=CN=C(C=C2)C#N)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N4O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![6-methoxy-3-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one](/img/structure/B2938369.png)

![2-(5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)-N-(2,3,4-trifluorophenyl)acetamide](/img/structure/B2938374.png)
![3-amino-N-(4-ethylphenyl)-4-(thiophen-2-yl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide](/img/structure/B2938375.png)



![4,5-dichloro-2-[1,1-dibromo-2-(4-chlorophenyl)-2-oxoethyl]-3(2H)-pyridazinone](/img/structure/B2938380.png)
![2-[cyano(3-ethylphenyl)amino]-N-(3,4-difluorophenyl)acetamide](/img/structure/B2938381.png)
![N-[(furan-2-yl)methyl]-1-(4-methoxyphenyl)-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2938385.png)
![1-benzyl-4-{1-[2-(3-methoxyphenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one](/img/structure/B2938388.png)

![2-(Ethylsulfanyl)-5-[2-(methylsulfanyl)phenyl]-1,3,4-oxadiazole](/img/structure/B2938391.png)
![N-[(5-Methyl-1,2,4-oxadiazol-3-yl)-phenylmethyl]but-2-ynamide](/img/structure/B2938392.png)
